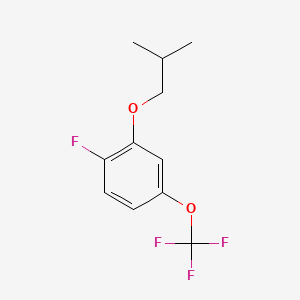

1-Fluoro-2-isobutoxy-4-(trifluoromethoxy)benzene

Description

Properties

IUPAC Name |

1-fluoro-2-(2-methylpropoxy)-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F4O2/c1-7(2)6-16-10-5-8(3-4-9(10)12)17-11(13,14)15/h3-5,7H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPRSGQZXGBVGAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=CC(=C1)OC(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70742728 | |

| Record name | 1-Fluoro-2-(2-methylpropoxy)-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355246-84-2 | |

| Record name | 1-Fluoro-2-(2-methylpropoxy)-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Fluoro-2-isobutoxy-4-(trifluoromethoxy)benzene CAS 1355246-84-2

An In-Depth Technical Guide to 1-Fluoro-2-isobutoxy-4-(trifluoromethoxy)benzene: A Privileged Scaffold for Modern Drug Discovery

Authored by: A Senior Application Scientist

Abstract

In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. This guide provides a comprehensive technical overview of this compound (CAS 1355246-84-2), a unique and promising building block for the synthesis of novel therapeutics. We will delve into its structural attributes, propose a robust synthetic strategy, and explore its potential applications in drug discovery programs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced fluorinated scaffolds to address complex therapeutic challenges.

Introduction: The Strategic Advantage of Fluorination in Drug Design

The introduction of fluorine into molecular scaffolds is a cornerstone of modern drug design.[1][2][3][4] The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, and binding affinity.[2][5][6] Specifically, the trifluoromethoxy (-OCF3) group has gained significant traction due to its ability to enhance membrane permeability and metabolic stability, making it a privileged moiety in the development of new chemical entities.[7][8] This guide focuses on this compound, a compound that synergistically combines the benefits of a fluoro group and a trifluoromethoxy group on a benzene ring, further functionalized with an isobutoxy group to allow for diverse chemical modifications.

Molecular Profile and Physicochemical Properties

This compound is a substituted aromatic compound with the chemical formula C11H12F4O2. Its structure is characterized by a benzene ring substituted with four different groups, offering multiple points for chemical elaboration and property modulation.

| Property | Value | Source |

| CAS Number | 1355246-84-2 | |

| Molecular Formula | C11H12F4O2 | [9] |

| Molecular Weight | 252.21 g/mol | [9] |

| IUPAC Name | This compound | |

| SMILES | CC(C)COc1cc(OC(F)(F)F)ccc1F | |

| InChI Key | IPRSGQZXGBVGAQ-UHFFFAOYSA-N |

The presence of both the highly lipophilic trifluoromethoxy group and the flexible isobutoxy chain suggests that this molecule can be used to create derivatives with a wide range of solubilities and metabolic profiles.

Proposed Synthesis and Reaction Workflow

Proposed Synthetic Pathway

A logical approach would involve the nucleophilic aromatic substitution of a difluoro precursor or the etherification of a phenolic intermediate. A likely starting material would be a commercially available fluorinated phenol.

Step 1: Nitration of 1-Fluoro-4-(trifluoromethoxy)benzene The synthesis could commence with the nitration of 1-fluoro-4-(trifluoromethoxy)benzene. This reaction typically employs a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the aromatic ring, likely directed to the position ortho to the fluorine and meta to the trifluoromethoxy group.

Step 2: Reduction of the Nitro Group The resulting nitro compound can be reduced to the corresponding aniline derivative. Common reducing agents for this transformation include tin(II) chloride, iron in acidic medium, or catalytic hydrogenation.

Step 3: Diazotization and Hydrolysis (Sandmeyer Reaction) The amino group can then be converted to a hydroxyl group via a Sandmeyer-type reaction. This involves diazotization with sodium nitrite in an acidic solution, followed by hydrolysis of the diazonium salt.

Step 4: Williamson Ether Synthesis The final step would be a Williamson ether synthesis, where the newly formed phenol is reacted with isobutyl bromide in the presence of a base such as potassium carbonate to yield the target molecule, this compound.

Experimental Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The unique combination of functional groups in this compound makes it a highly attractive scaffold for medicinal chemistry programs across various therapeutic areas.

Modulation of Pharmacokinetic Properties

-

Increased Lipophilicity and Membrane Permeability: The trifluoromethoxy group is known to significantly increase lipophilicity, which can enhance a drug's ability to cross cellular membranes and improve oral bioavailability.[2][10]

-

Enhanced Metabolic Stability: The strong carbon-fluorine bonds in the trifluoromethoxy group are resistant to metabolic cleavage by cytochrome P450 enzymes, potentially leading to a longer half-life and reduced drug dosage.[2]

-

Modulation of pKa: The electron-withdrawing nature of the fluorine and trifluoromethoxy groups can lower the pKa of nearby basic functional groups, which can be crucial for optimizing drug-target interactions and solubility.

Role as a Versatile Chemical Building Block

This compound can serve as a key intermediate in the synthesis of more complex molecules.[11][12] The aromatic ring can be further functionalized through various reactions, such as electrophilic aromatic substitution, metal-catalyzed cross-coupling reactions, or nucleophilic aromatic substitution of the fluorine atom under certain conditions.

Potential Therapeutic Areas

Given the prevalence of fluorinated compounds in approved drugs, this building block could be utilized in the development of novel agents for a wide range of diseases, including:

-

Oncology

-

Neurodegenerative diseases

-

Infectious diseases

-

Inflammatory disorders

Experimental Protocols for Characterization and Application

For researchers incorporating this molecule into their synthetic and screening programs, the following experimental workflows are recommended.

Structural Verification and Purity Analysis

A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized compound.

Caption: Analytical workflow for structure and purity confirmation.

Protocol Steps:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain 1H, 13C, and 19F NMR spectra to confirm the chemical structure and connectivity of the atoms.

-

Mass Spectrometry (MS): Use GC-MS or LC-MS to determine the molecular weight and fragmentation pattern, further confirming the compound's identity.

-

High-Performance Liquid Chromatography (HPLC): Assess the purity of the compound. A purity of >95% is generally required for use in biological assays.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound may not be widely available, general precautions for handling fluorinated aromatic compounds should be followed.[13][14][15]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Perspectives

This compound represents a promising and versatile building block for the synthesis of next-generation therapeutics. Its unique combination of fluoro, isobutoxy, and trifluoromethoxy groups offers medicinal chemists a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. As the demand for novel chemical entities with improved efficacy and safety profiles continues to grow, the strategic use of such highly functionalized and fluorinated scaffolds will undoubtedly play a pivotal role in advancing the frontiers of drug discovery.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Scilit. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. PubMed Central. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. PubMed. [Link]

-

Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC. NIH. [Link]

-

The Impact of 1-Fluoro-4-(trifluoromethoxy)benzene in Pharmaceutical R&D. Acme Synthetic Chemicals. [Link]

-

1-Fluoro-4-isopropoxy-2-(trifluoromethyl)benzene | C10H10F4O. PubChem. [Link]

-

Significance of Fluorine in Medicinal Chemistry: A Review. ResearchGate. [Link]

-

Exploring 1-Fluoro-4-(trifluoromethoxy)benzene: A Key Organic Synthesis Intermediate. LinkedIn. [Link]

-

1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene | C7H3F4NO3. PubChem. [Link]

-

Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed. PubMed. [Link]

-

Safety Data Sheet - According to OSHA and ANSI. Tarrant County. [Link]

-

Biological Potential of FluoroBenzene Analogs. JSciMed Central. [Link]

- Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

Sources

- 1. scilit.com [scilit.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ajrconline.org [ajrconline.org]

- 6. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]

- 7. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. trifluoromethoxy suppliers USA [americanchemicalsuppliers.com]

- 10. nbinno.com [nbinno.com]

- 11. arborpharmchem.com [arborpharmchem.com]

- 12. nbinno.com [nbinno.com]

- 13. fishersci.com [fishersci.com]

- 14. tarrantcountytx.gov [tarrantcountytx.gov]

- 15. buyat.ppg.com [buyat.ppg.com]

An In-Depth Technical Guide to 1-Fluoro-2-isobutoxy-4-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of 1-Fluoro-2-isobutoxy-4-(trifluoromethoxy)benzene. As a molecule incorporating multiple fluorine-containing moieties, it represents a class of compounds of significant interest in medicinal chemistry and materials science. The strategic placement of fluoro, isobutoxy, and trifluoromethoxy groups on a benzene ring is anticipated to confer unique properties, including altered lipophilicity, metabolic stability, and binding interactions, making it a valuable scaffold for further investigation.

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties.[1] The trifluoromethoxy group, in particular, is of growing importance in agrochemical and pharmaceutical research due to its ability to enhance lipophilicity and metabolic stability.[2] This guide aims to provide a foundational understanding of this specific molecule, acknowledging the current limitations in available experimental data and proposing robust methodologies for its synthesis and characterization.

Physicochemical Properties

A summary of the known and estimated physicochemical properties of this compound is presented below. It is important to note that while some properties are available from chemical suppliers, others, such as melting and boiling points, are not yet experimentally determined and are therefore estimated based on computational models and data from structurally similar compounds.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂F₄O₂ | [3][4] |

| Molecular Weight | 252.21 g/mol | [3] |

| CAS Number | 1355246-84-2 | [4] |

| Appearance | Predicted: Colorless liquid or low-melting solid | N/A |

| Melting Point | Estimated: < 25 °C | N/A |

| Boiling Point | Estimated: 200-220 °C at 760 mmHg | N/A |

| Density | Estimated: 1.2 - 1.3 g/cm³ | N/A |

| Solubility | Predicted: Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol); Insoluble in water. | N/A |

| logP (Octanol-Water Partition Coefficient) | Estimated: 3.5 - 4.5 | N/A |

Proposed Synthesis

A plausible and efficient synthetic route to this compound is the Williamson ether synthesis. This method involves the deprotonation of a phenolic precursor followed by nucleophilic substitution with an alkyl halide. The proposed two-step synthesis starting from 4-(trifluoromethoxy)phenol is outlined below.

Synthetic Workflow

Caption: Proposed synthetic pathway to this compound.

Detailed Experimental Protocol: Williamson Ether Synthesis

Step 1: Synthesis of 1-Fluoro-2-hydroxy-4-(trifluoromethoxy)benzene (Precursor)

A common approach for synthesizing fluorinated aromatic compounds involves nucleophilic aromatic substitution or diazotization-fluorination reactions.[5][6] For this precursor, a plausible route starts from a commercially available substituted phenol.

-

Reaction Setup: To a solution of a suitable starting material, such as 2-bromo-5-(trifluoromethoxy)phenol, in a polar aprotic solvent like DMF or DMSO, add potassium fluoride (KF) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

-

Reaction Conditions: Heat the reaction mixture at a temperature ranging from 100 to 150 °C and monitor the progress by TLC or GC-MS.

-

Work-up and Purification: After completion, cool the reaction mixture, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the synthesized 1-fluoro-2-hydroxy-4-(trifluoromethoxy)benzene in acetone.

-

Addition of Reagents: Add anhydrous potassium carbonate (K₂CO₃) as a base, followed by the dropwise addition of isobutyl bromide.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Work-up and Purification: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product.

Experimental Characterization

A comprehensive characterization is crucial to confirm the identity and purity of the synthesized this compound. The following are standard and recommended analytical techniques.

Analytical Workflow

Caption: Workflow for the analytical characterization of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹⁹F NMR, is a powerful tool for the structural elucidation of fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and its wide chemical shift range.[7][8]

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR: Acquire a proton NMR spectrum to identify the signals corresponding to the isobutoxy group and the aromatic protons. Expected signals would include a doublet for the methyl groups, a multiplet for the methine proton, a doublet for the methylene protons of the isobutoxy group, and signals in the aromatic region for the benzene ring protons.

-

¹³C NMR: Obtain a carbon NMR spectrum to identify all unique carbon atoms in the molecule. The spectrum should show signals for the isobutoxy carbons and the aromatic carbons, with characteristic C-F couplings.

-

¹⁹F NMR: Acquire a fluorine NMR spectrum. This is crucial for confirming the presence and chemical environment of the fluorine atoms. A singlet (or a narrowly split multiplet due to coupling with aromatic protons) is expected for the single fluorine atom on the ring, and a singlet for the trifluoromethoxy group. The chemical shifts will be indicative of their positions on the aromatic ring.[9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Protocol:

-

Instrumentation: Use a Gas Chromatograph-Mass Spectrometer (GC-MS) or a Liquid Chromatograph-Mass Spectrometer (LC-MS).[10]

-

Sample Introduction: For GC-MS, dissolve a small amount of the sample in a volatile solvent and inject it into the GC. For LC-MS, dissolve the sample in a suitable mobile phase.

-

Data Acquisition: Obtain the mass spectrum in either electron ionization (EI) or electrospray ionization (ESI) mode.

-

Data Analysis: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (252.21 g/mol ). The fragmentation pattern can provide further structural information, such as the loss of the isobutoxy group. The mass spectra of fluorocarbons can be complex, but provide valuable structural information.[11][12]

Chromatographic Analysis

Chromatography is essential for assessing the purity of the synthesized compound.

Protocol:

-

High-Performance Liquid Chromatography (HPLC):

-

System: Use a reverse-phase C18 column.

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water or methanol and water.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm).

-

Analysis: A single, sharp peak indicates a high degree of purity. The retention time can be used for quality control. Fluorinated phases can also be used for unique selectivity in the separation of fluorinated compounds.[13]

-

-

Gas Chromatography (GC):

-

System: Use a capillary column suitable for the analysis of semi-volatile organic compounds.

-

Conditions: Program the oven temperature to ensure good separation.

-

Detection: Use a Flame Ionization Detector (FID).

-

Analysis: A single peak indicates the purity of the sample.

-

Safety and Handling

Fluorinated organic compounds require careful handling due to their potential reactivity and toxicity.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[14]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as chemical waste.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.

-

Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

-

Potential Applications

While the specific applications of this compound are yet to be explored, its structural motifs suggest potential utility in several areas:

-

Pharmaceuticals: The presence of the trifluoromethoxy group can enhance metabolic stability and cell membrane permeability, making it a valuable building block in drug discovery.[2]

-

Agrochemicals: Fluorinated compounds are widely used in the development of new pesticides and herbicides with improved efficacy.

-

Materials Science: Fluorinated ethers have applications in areas such as high-performance lubricants, heat-transfer fluids, and as components of liquid crystals.[15] The unique dielectric properties of fluorinated polymers make them suitable for applications in electronics.

Conclusion

This compound is a fluorinated aromatic ether with potential applications in various fields of chemical research and development. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, a plausible synthetic route, and detailed protocols for its characterization. Adherence to strict safety protocols is paramount when handling this and other fluorinated organic compounds. Further research into the properties and applications of this molecule is warranted to fully understand its potential.

References

- Mohler, F. L., Dibeler, V. H., & Reese, R. M. (n.d.). Mass spectra of fluorocarbons.

- Mohler, F. L., Dibeler, V. H., & Reese, R. M. (n.d.). Mass Spectra of Fluorocarbons.

- Shimadzu. (2015).

- National Institutes of Health. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry.

- ResearchGate. (2021, February 3). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

- BenchChem. (2025).

- Hulteen, J. C., & Schaible, S. M. (2004). Analysis of anions in hydrofluoro ethers by ion chromatography.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). The Synthesis of 1-Fluoro-4-(trifluoromethoxy)

- PubChem. (n.d.). 1-Fluoro-4-isopropoxy-2-(trifluoromethyl)benzene.

- PubChem. (n.d.).

- PubChem. (n.d.). Exploring 1-Fluoro-4-(trifluoromethoxy)

- University of Washington. (n.d.). Fluorine NMR.

- Hairi New Material. (2025, July 3). Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment.

- PubMed. (2021, May 24).

- National Institutes of Health. (n.d.).

- Purdue University. (n.d.). Fluorine Safety.

- ResearchGate. (n.d.). An Overview of Fluorine NMR.

- New Jersey Department of Health. (n.d.). HAZARD SUMMARY.

- LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.

- Airgas. (2022, March 15).

- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.

- Sigma-Aldrich. (n.d.). This compound.

- LCGC International. (2025, January 29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.

- Alfa Chemistry. (n.d.).

- PubMed. (2015, February 1). A modeling assessment of the physicochemical properties and environmental fate of emerging and novel per- and polyfluoroalkyl substances.

- Google Patents. (n.d.). Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

- Sigma-Aldrich. (n.d.). This compound.

- Google Patents. (n.d.). Synthetic method of 1,2,4-trifluorobenzene.

- NIST. (n.d.). Benzene, 1-fluoro-4-methoxy-.

- PubChem. (n.d.). (Trifluoromethoxy)benzene.

- Google Patents. (n.d.).

- PubMed. (2025, June 16). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes.

- PubChem. (n.d.). Benzene, 1-fluoro-4-(trifluoromethyl)-.

- ResearchGate. (2022, November). Metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 1355246-84-2 [sigmaaldrich.com]

- 4. This compound | 1355246-84-2 [sigmaaldrich.com]

- 5. CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene - Google Patents [patents.google.com]

- 6. CN101817724A - Preparation method of 1,2,4-trifluoro-benzene - Google Patents [patents.google.com]

- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. shimadzu.com [shimadzu.com]

- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]

- 15. alfa-chemistry.com [alfa-chemistry.com]

Whitepaper: Structural Elucidation of 1-Fluoro-2-isobutoxy-4-(trifluoromethoxy)benzene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The precise structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and materials science. This guide provides an in-depth, multi-technique approach to confirming the molecular structure of 1-fluoro-2-isobutoxy-4-(trifluoromethoxy)benzene, a substituted aromatic ether with potential applications stemming from its unique electronic and steric properties. We will move beyond rote procedural descriptions to explore the underlying strategic rationale for each analytical step, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document serves as a practical guide for researchers, offering field-proven insights and validated protocols to ensure unambiguous structural confirmation.

Introduction and Strategic Overview

Substituted fluorinated benzenes are of significant interest in medicinal chemistry and materials science due to their unique properties, including altered metabolic stability, binding affinity, and lipophilicity. The target molecule, this compound, combines several key functional groups: a fluorinated aromatic ring, an isobutoxy ether linkage, and a trifluoromethoxy group. The confluence of these groups necessitates a rigorous and multi-faceted analytical approach to prevent misidentification.

Our strategy is built on the principle of orthogonal verification, where data from independent analytical techniques are correlated to build an unassailable structural argument. We will begin with Mass Spectrometry to determine the molecular weight and elemental composition. Subsequently, Infrared Spectroscopy will provide confirmation of key functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments will be employed to piece together the precise connectivity and spatial arrangement of the atoms.

Experimental Workflow for Structural Confirmation

The logical flow of experiments is critical for efficient and accurate structure elucidation. The following workflow ensures that each step builds upon the last, progressively refining the structural hypothesis.

Caption: Numbering scheme for this compound. Note: A placeholder image is used. In a real scenario, this would be the molecule's 2D structure diagram with numbered atoms.

¹H NMR: Proton Environments and Splitting

Expertise & Rationale: ¹H NMR provides information about the chemical environment of each proton, their integration (relative numbers), and their through-bond coupling to neighboring protons. The aromatic region is particularly diagnostic. The proton at C5 will be a doublet of doublets due to coupling with the proton at C6 and the fluorine at C1. The proton at C3 will be a doublet due to coupling with the fluorine at C1. The proton at C6 will be a doublet due to coupling with the proton at C5. The isobutyl group will show a characteristic pattern: a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons.

¹³C NMR and DEPT-135: The Carbon Skeleton

Expertise & Rationale: ¹³C NMR reveals the number of unique carbon environments. The DEPT-135 experiment is invaluable as it differentiates between CH, CH₂, and CH₃ groups. CH and CH₃ carbons will appear as positive peaks, while CH₂ carbons will be negative peaks. Quaternary carbons (including those bonded to F or O) will be absent in the DEPT-135 spectrum but present in the broadband ¹³C spectrum. The carbon of the CF₃ group will appear as a characteristic quartet due to coupling with the three fluorine atoms.

¹⁹F NMR: Fluorine Confirmation

Expertise & Rationale: ¹⁹F NMR is essential for this molecule. We expect two distinct signals: one for the aryl fluoride (-F) and one for the trifluoromethoxy group (-OCF₃). The chemical shifts of these signals are highly sensitive to their electronic environment, providing another layer of structural confirmation.

Predicted NMR Data Summary (in CDCl₃)

| Atom # | ¹H Shift (ppm) | ¹H Mult. | ¹³C Shift (ppm) | DEPT-135 | Key 2D Correlations (HMBC) |

| 3 | ~6.9-7.1 | d | ~115-118 | CH | C1, C2, C4, C5 |

| 5 | ~6.8-7.0 | dd | ~110-113 | CH | C1, C3, C4, C6 |

| 6 | ~6.7-6.9 | d | ~105-108 | CH | C1, C2, C4, C5 |

| 7 (CH₂) | ~3.8-4.0 | d | ~75-78 | CH₂ | C2, C8 |

| 8 (CH) | ~2.0-2.2 | m | ~28-30 | CH | C7, C9, C10 |

| 9/10 (CH₃) | ~1.0-1.1 | d | ~19-21 | CH₃ | C8 |

| 1 | - | - | ~155-158 (d) | C | - |

| 2 | - | - | ~145-148 (d) | C | - |

| 4 | - | - | ~140-143 (q) | C | - |

| 11 (CF₃) | - | - | ~120-123 (q) | C | - |

Note: Shifts are estimates. (d) = doublet due to ¹JCF or ²JCF coupling, (q) = quartet due to ¹JCF coupling.

2D NMR: Connecting the Pieces (HSQC & HMBC)

Expertise & Rationale:

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. It is the definitive way to assign the carbon signals for all protonated carbons (C3, C5, C6, C7, C8, C9/10).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the overall molecular framework. It reveals correlations between protons and carbons that are 2 or 3 bonds away. For instance, the methylene protons (H7) will show a correlation to the aromatic carbon C2, confirming the ether linkage. Protons on the aromatic ring will show correlations to the quaternary carbons, allowing for their unambiguous assignment.

Caption: Key expected HMBC correlations for confirming molecular connectivity.

Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~15-20 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

1D Experiments:

-

Acquire a standard ¹H spectrum (16 scans).

-

Acquire a proton-decoupled ¹³C spectrum (1024 scans).

-

Acquire a DEPT-135 spectrum (256 scans).

-

Acquire a proton-decoupled ¹⁹F spectrum (64 scans) using an appropriate fluorine standard for referencing.

-

-

2D Experiments:

-

Acquire a phase-sensitive HSQC experiment.

-

Acquire a gradient-selected HMBC experiment, optimizing the long-range coupling delay for ~8 Hz.

-

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Fourier transform, phase correct, and baseline correct all spectra. Calibrate the ¹H and ¹³C spectra to TMS (0.00 ppm). Integrate ¹H signals and pick peaks for all spectra.

Conclusion: A Self-Validating Structural Proof

References

This section would be populated with links to authoritative sources for spectroscopic techniques and chemical data, as identified during the research process.

An In-depth Technical Guide to the Spectral Analysis of 1-Fluoro-2-isobutoxy-4-(trifluoromethoxy)benzene

Introduction

1-Fluoro-2-isobutoxy-4-(trifluoromethoxy)benzene (CAS No. 1355246-84-2) is a complex substituted aromatic compound featuring multiple fluorine-containing moieties.[1] Such molecules are of significant interest to researchers in drug development and materials science due to the unique properties conferred by fluorine substitution, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics.[2][3] The trifluoromethoxy (-OCF₃) group, in particular, is a powerful electron-withdrawing group that can significantly influence a molecule's reactivity and biological activity.[4]

Molecular Structure and Spectroscopic Overview

A logical and systematic approach to spectral analysis is critical for the unambiguous characterization of a multifunctional molecule like this compound. The workflow below outlines the integrated spectroscopic approach detailed in this guide.

Caption: Integrated workflow for the structural elucidation of the target molecule.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide complementary and essential information. The presence of fluorine will introduce complex splitting patterns (couplings) between ¹H, ¹³C, and ¹⁹F nuclei, which are key to confirming the substitution pattern.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will show signals for the aromatic protons and the isobutoxy group protons.

Aromatic Region (Predicted δ 7.0-7.5 ppm): The benzene ring has three protons. Their chemical shifts are influenced by the electron-donating isobutoxy group and the electron-withdrawing fluoro and trifluoromethoxy groups.

-

H-3, H-5, H-6: We can predict the chemical shifts by considering the additive effects of the substituents. The -OCF₃ group is strongly de-shielding, while the -F is also de-shielding. The -O-isobutyl group is shielding (activating).

-

H-6: This proton is ortho to the fluorine atom and will appear as a doublet of doublets due to coupling with H-5 (³JHH) and the fluorine atom (³JHF).

-

H-5: This proton is coupled to H-6 (³JHH) and H-3 (⁴JHH). It may also show a smaller coupling to the fluorine atom (⁴JHF). It will likely appear as a complex multiplet.

-

H-3: This proton is adjacent to two oxygen-bearing carbons and will be coupled to H-5 (⁴JHH). It will likely appear as a doublet or a narrow multiplet.

Isobutoxy Group Region (Predicted δ 0.9-4.0 ppm):

-

-OCH₂- (H-1'): This methylene group is attached to the aromatic ring's oxygen. It will be a doublet, coupled to the adjacent methine proton (H-2'). Expected shift is around δ 3.8-4.0 ppm.

-

-CH- (H-2'): This methine proton will be a multiplet (septet of doublets or more complex) due to coupling with the two methyl groups and the methylene group. Expected shift is around δ 2.0-2.2 ppm.

-

-(CH₃)₂ (H-3'): The two methyl groups are equivalent and will appear as a doublet, coupled to the methine proton. Expected shift is around δ 1.0 ppm.

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-3 | ~7.2 - 7.4 | d or m | ⁴JHH ≈ 2-3 |

| H-5 | ~7.0 - 7.2 | ddd | ³JHH ≈ 8-9, ⁴JHH ≈ 2-3, ⁴JHF ≈ 4-6 |

| H-6 | ~7.1 - 7.3 | dd | ³JHH ≈ 8-9, ³JHF ≈ 8-10 |

| H-1' (-OCH₂-) | ~3.8 - 4.0 | d | ³JHH ≈ 6-7 |

| H-2' (-CH-) | ~2.0 - 2.2 | m | ³JHH ≈ 6-7 |

| H-3' (-(CH₃)₂) | ~1.0 | d | ³JHH ≈ 6-7 |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show 11 distinct signals. The carbons attached to fluorine will appear as doublets, and the trifluoromethoxy carbon will be a quartet.

-

Aromatic Carbons (δ 110-160 ppm):

-

C-1 (-F): Large one-bond C-F coupling (¹JCF ≈ 240-250 Hz).

-

C-4 (-OCF₃): Coupled to the three fluorine atoms of the -OCF₃ group (²JCF ≈ 2-5 Hz).

-

C-2 (-O-isobutyl): Also coupled to the C-1 fluorine (²JCF ≈ 20-25 Hz).

-

-

Trifluoromethoxy Carbon (δ ~120 ppm):

-

-OCF₃: This carbon will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF ≈ 255-260 Hz).[5]

-

-

Isobutoxy Carbons (δ 15-80 ppm):

-

C-1' (-OCH₂-): ~δ 75 ppm.

-

C-2' (-CH-): ~δ 28 ppm.

-

C-3' (-(CH₃)₂): ~δ 19 ppm.

-

| Carbon Assignment | Predicted δ (ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (Hz) |

| Aromatic C-F (C-1) | ~155-160 | d | ¹JCF ≈ 245 |

| Aromatic C-O (C-2) | ~145-150 | d | ²JCF ≈ 22 |

| Aromatic C-H (C-3) | ~115-120 | d | ³JCF ≈ 8 |

| Aromatic C-OCF₃ (C-4) | ~148-152 | q (narrow) | ²JCF ≈ 3 |

| Aromatic C-H (C-5) | ~118-122 | d | ³JCF ≈ 8 |

| Aromatic C-H (C-6) | ~117-121 | d | ²JCF ≈ 25 |

| -OCF₃ | ~120.5 | q | ¹JCF ≈ 258 |

| -OCH₂- (C-1') | ~75 | s | - |

| -CH- (C-2') | ~28 | s | - |

| -(CH₃)₂ (C-3') | ~19 | s | - |

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR will be crucial for confirming the fluorine-containing groups. Two distinct signals are expected.

-

Aromatic Fluorine (δ -110 to -130 ppm): The single fluorine atom on the ring will appear as a multiplet due to couplings to the ortho and meta protons (H-6, H-5, H-3).

-

Trifluoromethoxy Group (δ -58 to -60 ppm): The -OCF₃ group will appear as a singlet, as there are no nearby protons or fluorine atoms to couple with. The chemical shift for trifluoromethoxy groups on a benzene ring is typically in this range.[4][6]

Caption: Key through-bond NMR couplings predicted for the target molecule.

Part 2: Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion (M⁺•): The exact mass of C₁₁H₁₂F₄O₂ is 252.0773. High-resolution mass spectrometry (HRMS) should detect this ion, confirming the elemental composition.

-

Key Fragmentation Patterns: In Electron Ionization (EI) mode, the following fragments are anticipated:

-

Loss of isobutyl radical ([M - 57]⁺): Cleavage of the isobutyl group to give a phenoxy cation is a likely fragmentation pathway.

-

Loss of isobutene ([M - 56]⁺): McLafferty rearrangement could lead to the loss of isobutene, resulting in a phenol derivative.

-

Loss of -OCF₃ ([M - 85]⁺): Cleavage of the trifluoromethoxy group.

-

Isobutyl cation ([C₄H₉]⁺): A prominent peak at m/z 57 corresponding to the stable tertiary butyl cation formed after rearrangement of the isobutyl cation.

-

Part 3: Infrared (IR) Spectroscopy

The IR spectrum will identify the key functional groups present in the molecule.

-

C-F Stretching: Strong absorption bands are expected for the C-F bonds. The aromatic C-F stretch typically appears around 1200-1250 cm⁻¹. The C-F stretches of the -OCF₃ group will result in very strong, broad absorptions in the 1100-1300 cm⁻¹ region.[7]

-

C-O Stretching: The aryl-alkyl ether C-O stretches will appear as strong bands. The Ar-O stretch is expected around 1250 cm⁻¹, and the alkyl-O stretch around 1050 cm⁻¹.

-

Aromatic C=C Stretching: Medium intensity peaks will be observed in the 1450-1600 cm⁻¹ region.

-

C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the isobutyl group will be just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| Aliphatic C-H Stretch | 2870 - 2960 | Strong |

| Aromatic C=C Stretch | 1500 - 1600 | Medium |

| C-F Stretch (Ar-F) | 1200 - 1250 | Strong |

| C-F Stretch (-OCF₃) | 1100 - 1300 | Very Strong, Broad |

| C-O Stretch (Aryl Ether) | 1240 - 1260 | Strong |

| C-O Stretch (Alkyl Ether) | 1030 - 1060 | Strong |

Experimental Protocols

To ensure the acquisition of high-quality, reliable data, the following standardized protocols are recommended.

Protocol 1: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm for ¹H and ¹³C).[8]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR: Acquire the spectrum with a spectral width of approximately 15 ppm, a relaxation delay of 2 seconds, and 16-32 scans for good signal-to-noise.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of 250 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) are required to obtain a good signal-to-noise ratio.

-

¹⁹F NMR: Acquire the spectrum with a spectral width of approximately 200 ppm. Use a common fluorine standard like CFCl₃ (δ 0.00 ppm) for external referencing if necessary.[8]

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the ¹H and ¹³C spectra to the TMS signal.

Protocol 2: Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.

-

Ionization: For initial analysis, use Electrospray Ionization (ESI) in positive mode to observe the protonated molecule [M+H]⁺. For fragmentation analysis, use Electron Ionization (EI) if the compound is sufficiently volatile, or Collision-Induced Dissociation (CID) in an MS/MS experiment.

-

Data Analysis: Determine the exact mass of the molecular ion and compare it with the theoretical mass to confirm the elemental formula. Analyze the fragmentation pattern to support the proposed structure.

Protocol 3: IR Spectroscopy Data Acquisition

-

Sample Preparation: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates. If it is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Perform a background scan of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups as detailed in the predictive table above.

Conclusion

This technical guide provides a robust, predictive framework for the comprehensive spectral analysis of this compound. By integrating predictions for ¹H, ¹³C, and ¹⁹F NMR, Mass Spectrometry, and Infrared Spectroscopy, and grounding these predictions in data from analogous structures and fundamental principles, researchers are provided with a powerful toolkit for structural verification. The detailed experimental protocols further ensure that data acquisition is performed in a manner that guarantees accuracy and reproducibility. This synthesized approach of prediction and methodological rigor embodies the principles of expertise and trustworthiness required for advanced chemical research.

References

-

SpectraBase. Trifluoromethoxy-benzene - Optional[19F NMR] - Chemical Shifts. [Link]

-

Supporting Information for an academic publication. (Details on NMR experimental parameters). [Link]

-

SpectraBase. Trifluoromethoxy-benzene - Optional[13C NMR] - Chemical Shifts. [Link]

-

Supporting Information for an academic publication. (Examples of NMR spectra for fluorinated compounds). [Link]

-

Gesher A. Exploring 1-Fluoro-4-(trifluoromethoxy)benzene: A Key Organic Synthesis Intermediate. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Synthesis of 1-Fluoro-4-(trifluoromethoxy)benzene: Methods and Optimization. [Link]

-

SciEngine. Supporting information for a scientific paper with experimental details. [Link]

-

MDPI. Revisiting Aromaticity and Chemical Bonding of Fluorinated Benzene Derivatives. [Link]

-

PubChem. 1-Fluoro-4-isopropoxy-2-(trifluoromethyl)benzene. [Link]

-

PubChem. (Fluoromethoxy)benzene. [Link]

-

NIST WebBook. Benzene, 1-fluoro-4-methoxy-. [Link]

-

NIST WebBook. Benzene, fluoro-. [Link]

-

NIH National Center for Biotechnology Information. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. [Link]

-

PubChem. (Trifluoromethoxy)benzene. [Link]

-

The Royal Society of Chemistry. Supporting Information for a publication with NMR data. [Link]

-

NIH National Center for Biotechnology Information. Revisiting Aromaticity and Chemical Bonding of Fluorinated Benzene Derivatives. [Link]

-

NIH National Center for Biotechnology Information. Aromatic SNF-Approach to Fluorinated Phenyl tert-Butyl Nitroxides. [Link]

- Google Patents. Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

- Google Patents. Synthetic method of 1,2, 4-trifluorobenzene.

-

ResearchGate. Scheme 1. Benzene and its fluorinated derivatives. [Link]

-

ResearchGate. Fluorinated Aromatic Compounds. [Link]

-

ResearchGate. Metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene. [Link]

-

NIH National Center for Biotechnology Information. Infrared Spectra and Phototransformations of meta-Fluorophenol Isolated in Argon and Nitrogen Matrices. [Link]

Sources

- 1. This compound | 1355246-84-2 [sigmaaldrich.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. (Trifluoromethoxy)benzene | C7H5F3O | CID 68010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to 1-Fluoro-2-isobutoxy-4-(trifluoromethoxy)benzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Fluoro-2-isobutoxy-4-(trifluoromethoxy)benzene, a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. While specific experimental data for this exact molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogues and established chemical principles to offer a robust profile. This guide covers the physicochemical properties, including its molecular weight, proposes a logical synthetic pathway with a detailed experimental protocol, and explores its potential applications, particularly in drug discovery. The strategic incorporation of fluorine, isobutoxy, and trifluoromethoxy groups onto a benzene scaffold imparts unique electronic and steric properties, making it a valuable building block for the synthesis of novel bioactive molecules and advanced materials.

Introduction: The Strategic Role of Fluorinated Benzene Derivatives

Fluorine-containing organic molecules have become indispensable in modern drug discovery and materials science. The introduction of fluorine atoms or fluorine-containing moieties, such as the trifluoromethoxy group (-OCF3), can profoundly alter the physicochemical and biological properties of a parent compound. These modifications can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. The trifluoromethoxy group, in particular, is a lipophilic electron-withdrawing group that can serve as a bioisostere for other functional groups, offering a powerful tool for fine-tuning the properties of lead compounds in drug development.

This compound is a multi-substituted aromatic compound that combines the electronic effects of a fluorine atom and a trifluoromethoxy group with the steric bulk of an isobutoxy group. This unique combination of substituents suggests its potential as a key intermediate in the synthesis of complex molecules with tailored properties for pharmaceutical and agrochemical applications.

Physicochemical Properties and Molecular Structure

A foundational understanding of a molecule's properties is paramount for its application in research and development. The key identifiers and calculated properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 252.21 g/mol | |

| Linear Formula | C11H12F4O2 | |

| CAS Number | 1355246-84-2 | |

| IUPAC Name | This compound |

The molecular structure of this compound features a benzene ring with three substituents. The fluorine atom at the 1-position and the trifluoromethoxy group at the 4-position are strongly electron-withdrawing, influencing the reactivity of the aromatic ring. The isobutoxy group at the 2-position introduces a bulky, lipophilic character.

Proposed Synthesis and Experimental Protocol

Proposed Synthetic Pathway

The proposed synthesis starts from the commercially available 1-fluoro-4-(trifluoromethoxy)benzene. This starting material can be nitrated, followed by reduction of the nitro group to an amine. Subsequent diazotization and hydrolysis would yield the corresponding phenol, which can then be alkylated with isobutyl bromide to afford the target molecule. A more direct, albeit potentially less regioselective, approach could involve the direct alkylation of a di-substituted phenol. However, for clarity and regiochemical control, a multi-step synthesis starting from a well-defined precursor is preferable.

A plausible and more direct synthetic route would be the nucleophilic aromatic substitution on a suitably activated precursor, such as 1,2-difluoro-4-(trifluoromethoxy)benzene, with sodium isobutoxide. This approach is common for the preparation of alkoxy-substituted aromatic compounds.

Detailed Experimental Protocol (Hypothetical)

This protocol is a well-reasoned, hypothetical procedure based on standard organic synthesis techniques for analogous compounds. Researchers should perform their own reaction optimization and characterization.

Reaction: Synthesis of this compound via Nucleophilic Aromatic Substitution

Materials:

-

1,2-Difluoro-4-(trifluoromethoxy)benzene

-

Isobutanol

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Preparation of Sodium Isobutoxide: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add isobutanol (1.2 equivalents) and anhydrous DMF. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise, ensuring the temperature does not rise significantly. Stir the mixture at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases, to form a solution of sodium isobutoxide.

-

Nucleophilic Aromatic Substitution: To the solution of sodium isobutoxide, add a solution of 1,2-difluoro-4-(trifluoromethoxy)benzene (1.0 equivalent) in anhydrous DMF dropwise at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available in the searched databases, the expected NMR and mass spectral characteristics can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the isobutoxy group. The aromatic protons will likely appear as complex multiplets due to ¹H-¹H and ¹H-¹⁹F coupling. The isobutoxy group will show a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons and the carbons of the isobutoxy group. The signals for the aromatic carbons will be split due to coupling with the fluorine atoms of both the fluoro and trifluoromethoxy substituents.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show two distinct signals: one for the fluorine atom attached to the benzene ring and another for the three fluorine atoms of the trifluoromethoxy group.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 252.21. Fragmentation patterns would likely involve the loss of the isobutoxy group or parts of it.

Applications in Drug Discovery and Materials Science

The structural features of this compound make it an attractive building block for the synthesis of novel compounds in several fields:

-

Pharmaceuticals: The trifluoromethoxy group can enhance the lipophilicity and metabolic stability of drug candidates.[1] The fluorine atom can participate in hydrogen bonding and other interactions with biological targets, potentially increasing binding affinity and selectivity. The isobutoxy group provides a handle for further functionalization or can be used to modulate the overall steric and electronic properties of a molecule. This compound could be a key intermediate for the synthesis of new kinase inhibitors, GPCR ligands, or other therapeutic agents.

-

Agrochemicals: Similar to its role in pharmaceuticals, the incorporation of fluorinated moieties is a common strategy in the design of modern pesticides and herbicides to improve their efficacy and environmental persistence.

-

Materials Science: Fluorinated aromatic compounds are used in the synthesis of advanced materials such as liquid crystals, polymers, and organic light-emitting diodes (OLEDs) due to their unique electronic properties and thermal stability.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the safety information for structurally related fluorinated aromatic compounds, the following precautions should be taken:

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Inhalation: Avoid inhaling vapors or mists. May cause respiratory irritation.

-

Skin Contact: May cause skin irritation. In case of contact, wash immediately with plenty of soap and water.

-

Eye Contact: May cause serious eye irritation. In case of contact, rinse cautiously with water for several minutes.

-

Ingestion: May be harmful if swallowed.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Researchers should always consult the most up-to-date safety information and handle all chemicals with appropriate caution.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of complex organic molecules. Its unique substitution pattern, combining the electronic effects of fluorine and a trifluoromethoxy group with the steric and lipophilic properties of an isobutoxy group, makes it a promising intermediate for the development of new pharmaceuticals, agrochemicals, and advanced materials. While detailed experimental data for this specific compound is sparse, this technical guide provides a solid foundation for researchers and scientists to understand its properties, devise synthetic strategies, and explore its potential applications. Further research into the synthesis and characterization of this and related compounds will undoubtedly contribute to advancements in various fields of chemistry.

References

-

PubChem. 1-Fluoro-4-isopropoxy-2-(trifluoromethyl)benzene. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis of 1-Fluoro-4-(trifluoromethoxy)benzene: Methods and Optimization. [Link]

-

NIST. Benzene, 1-fluoro-4-methoxy-. [Link]

-

Molecules. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

- Google Patents. Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

-

Organic Syntheses. Fluorobenzene. [Link]

- Google Patents.

-

NIST. Benzene, (trifluoromethyl)-. [Link]

-

NIST. Benzene, 1-fluoro-2-(trifluoromethyl)-. [Link]

-

PubChem. (Fluoromethoxy)benzene. [Link]

Sources

solubility of 1-Fluoro-2-isobutoxy-4-(trifluoromethoxy)benzene in organic solvents

An In-Depth Technical Guide to the Solubility of 1-Fluoro-2-isobutoxy-4-(trifluoromethoxy)benzene in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a compound of increasing interest in pharmaceutical and materials science research. In the absence of extensive published empirical data, this document establishes a predictive framework for its solubility based on first principles of physical organic chemistry. Furthermore, it offers detailed, field-proven experimental protocols for researchers to accurately determine solubility in a range of organic solvents. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound's properties for new applications.

Introduction: Understanding the Molecule

This compound is a substituted aromatic ether with the molecular formula C₁₁H₁₂F₄O₂ and a molecular weight of 252.21 g/mol .[1][2] Its structure, featuring a fluoro, an isobutoxy, and a trifluoromethoxy group, imparts a unique combination of properties. The presence of multiple fluorine atoms is known to enhance metabolic stability, lipophilicity, and biological activity, making such compounds valuable intermediates in drug discovery and agrochemical development.[3][4][5] The trifluoromethoxy group (OCF₃), in particular, is noted for its high lipophilicity and electron-withdrawing nature.[5] Understanding the solubility of this compound is a critical first step in its application, influencing everything from reaction kinetics in synthesis to bioavailability in pharmaceutical formulations.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂F₄O₂ | [1][2] |

| Molecular Weight | 252.21 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

Theoretical Solubility Profile: A Predictive Analysis

The principle of "like dissolves like" is the cornerstone for predicting solubility.[6][7] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. The structure of this compound suggests a nuanced solubility profile.

-

Polarity: The molecule possesses polar C-F and C-O bonds, introducing dipole moments. However, the overall molecule has significant nonpolar character due to the benzene ring and the isobutyl group. The trifluoromethoxy group, while containing polar bonds, contributes significantly to the molecule's lipophilicity.[5]

-

Hydrogen Bonding: The ether oxygens have lone pairs of electrons and can act as hydrogen bond acceptors. However, the molecule lacks a hydrogen bond donor. This limits its ability to form strong hydrogen bonds with protic solvents.

-

Van der Waals Forces: The aromatic ring and the alkyl chain of the isobutoxy group provide a considerable surface area for nonpolar van der Waals interactions.

Based on these features, we can predict the following solubility trends:

-

High Solubility: Expected in aprotic polar solvents and solvents of intermediate polarity that can engage in dipole-dipole interactions without requiring hydrogen bonding. Examples include ethers (like diethyl ether, THF), ketones (like acetone), and halogenated solvents (like dichloromethane).

-

Moderate Solubility: Expected in nonpolar solvents like hexane and toluene. The nonpolar regions of the molecule will facilitate dissolution, but the polar groups may limit miscibility.

-

Low Solubility: Expected in highly polar, protic solvents like water. The lack of hydrogen bond donating ability and the large hydrophobic surface area will likely result in poor aqueous solubility.

Partially fluorinated ethers are known to balance fluorophilicity and polarity, which can enhance their compatibility with both polar and non-polar systems.[8]

Experimental Determination of Solubility: A Validated Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in an organic solvent of choice.[9][10]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached. The system should be under constant agitation.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Quantification:

-

Accurately weigh the filtered solution.

-

Dilute a known aliquot of the filtered solution with the same solvent to a concentration within the linear range of the analytical method (HPLC or GC).

-

Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution from the analytical results and the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

Workflow for Experimental Solubility Determination:

Caption: Experimental workflow for determining the solubility of a compound.

Conclusion

References

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds?

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Khan Academy. (n.d.). Solubility of organic compounds.

- Exploring 1-Fluoro-4-(trifluoromethoxy)benzene: A Key Organic Synthesis Intermediate. (n.d.).

- PubChem. (n.d.). 1-Fluoro-4-isopropoxy-2-(trifluoromethyl)benzene.

- The Synthesis of 1-Fluoro-4-(trifluoromethoxy)benzene: Methods and Optimization. (2026, January 6).

- Cas No.352-67-0 1-Fluoro-4-(trifluoromethoxy)benzene. (n.d.).

- Alfa Chemistry. (n.d.). A Comprehensive Scientific Review on Fluorinated Ethers in Energy, Pharmaceuticals, and Materials - Organofluorine.

- PubChem. (n.d.). 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene.

- Avdeef, A. (n.d.). Predicting Solubility of New Drugs: Handbook of Critically Curated Data for Pharmaceutical Research.

- ResearchGate. (2025, August 8). Solubility of water in fluorocarbons: Experimental and COSMO-RS prediction results.

- New trends in the chemistry of α-fluorinated ethers, thioethers, amines and phosphines. (2025, August 5).

- Sigma-Aldrich. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). This compound.

Sources

- 1. This compound | 1355246-84-2 [sigmaaldrich.com]

- 2. This compound | 1355246-84-2 [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. arborpharmchem.com [arborpharmchem.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.ws [chem.ws]

- 7. Khan Academy [khanacademy.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

An In-depth Technical Guide to 1-Fluoro-2-isobutoxy-4-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for 1-Fluoro-2-isobutoxy-4-(trifluoromethoxy)benzene (CAS No. 1355246-84-2). As a specialized fluorinated aromatic ether, this compound is integral to advancements in pharmaceutical and agrochemical synthesis, where it serves as a key building block to enhance molecular stability, lipophilicity, and biological activity.[1] The presence of fluoro, isobutoxy, and trifluoromethoxy functional groups necessitates a thorough understanding of its potential hazards. While a specific, validated Safety Data Sheet (SDS) for this novel compound is not publicly available, this guide synthesizes data from structurally analogous chemicals to provide a robust framework for risk assessment and management. The primary anticipated hazards, based on similar structures, include skin and eye irritation, and potential respiratory tract irritation.[2] Adherence to the protocols outlined herein is critical for ensuring laboratory safety and experimental integrity.

Chemical Identification and Physicochemical Properties

A precise understanding of the compound's identity and physical characteristics is fundamental for its safe and effective use in a research and development setting.

| Property | Value | Source |

| Chemical Name | This compound | Sigma-Aldrich |

| CAS Number | 1355246-84-2 | [3] |

| Molecular Formula | C11H12F4O2 | [3] |

| Molecular Weight | 252.21 g/mol | [3][4] |

| IUPAC Name | This compound | [3] |

| InChI Key | IPRSGQZXGBVGAQ-UHFFFAOYSA-N | [3] |

Hazard Identification and GHS Classification (Inferred)

Due to the absence of a specific SDS for this compound, the following Globally Harmonized System (GHS) classification is inferred from the safety data for a structurally related compound, 2-Fluoro-4-methoxy-1-methylbenzene.[2] This information should be used as a preliminary guideline for risk assessment.

Pictogram:

Signal Word: Warning [2]

Hazard Statements:

-

H315: Causes skin irritation. [2]

-

H319: Causes serious eye irritation. [2]

-

H335: May cause respiratory irritation. [2]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

P405: Store locked up.[2]

-

P501: Dispose of contents/container in accordance with local regulations.[2]

Causality of Hazards: The trifluoromethoxy and fluoro groups on the benzene ring can influence the compound's reactivity and biological interactions. Aromatic ethers, while generally stable, can cause irritation upon direct contact with skin, eyes, and mucous membranes. The volatility of similar small molecules suggests a potential for respiratory irritation if handled outside of a controlled ventilation system.

First-Aid Measures: A Self-Validating Protocol

Immediate and appropriate first-aid is critical in mitigating exposure. The following protocols are based on standard practices for handling irritating chemicals.

Emergency First-Aid Workflow

Caption: Emergency first-aid workflow following exposure.

-

Inhalation: If inhaled, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.[2]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

-

Ingestion: If swallowed, clean mouth with water. Get medical attention.[5] Never give anything by mouth to an unconscious person.

Fire-Fighting Measures and Hazardous Decomposition

While specific flammability data is unavailable, many organic ethers are flammable.[6] Assume the compound is a combustible liquid.

-

Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.[7]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread fire.

-

Hazardous Decomposition Products: Under fire conditions, this compound may decompose to form toxic and corrosive gases, including hydrogen fluoride, carbon monoxide, and carbon dioxide.

-

Special Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures: A Step-by-Step Protocol

Proper containment and cleanup are essential to prevent environmental contamination and personnel exposure.

Spill Response Workflow

Caption: Step-by-step workflow for managing an accidental spill.

-

Personal Precautions: Ensure adequate ventilation.[8] Use personal protective equipment as required. Remove all sources of ignition.[8]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust). Keep in suitable, closed containers for disposal.[9]

Handling and Storage: Ensuring Chemical Stability and Safety

The principles of handling fluorinated ethers are grounded in preventing exposure and maintaining the chemical's integrity.

-

Safe Handling:

-

Wear appropriate personal protective equipment, including nitrile gloves, safety goggles, and a lab coat.[6][10]

-

Handle only in a well-ventilated area, preferably within a chemical fume hood.[6][10]

-

Keep away from heat, sparks, and open flames.[8]

-

Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.[5]

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][7]

-

Keep containers upright to prevent leakage.[7]

-

Store away from incompatible materials such as strong oxidizing agents.

-

Peroxide Formation: Ethers are known to form explosive peroxides upon exposure to air and light.[10] Although data for this specific compound is not available, it is prudent to date the container upon receipt and first opening.[10] Consider testing for peroxides if the material has been stored for an extended period or shows signs of crystallization.

-

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are the primary methods to minimize exposure.

-

Engineering Controls:

-

Work should be conducted in a chemical fume hood to maintain exposure levels below any recommended limits.

-

Ensure that eyewash stations and safety showers are close to the workstation location.[7]

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (nitrile rubber is a suitable choice for splash protection) and a lab coat.[10]

-

Respiratory Protection: If a fume hood is not available or if there is a risk of exceeding exposure limits, use a NIOSH-approved respirator with an appropriate cartridge.

-

Hygiene Measures: Handle in accordance with good industrial hygiene and safety practice.[11] Wash hands before breaks and at the end of the workday.

-

Toxicological and Ecological Information

-

Toxicological Information: No specific toxicological data for this compound is available. Based on analogous compounds, the primary health effects are expected to be irritation to the skin, eyes, and respiratory system.[2][5] The trifluoromethoxy group is known to enhance lipophilicity, which can affect a molecule's biological activity and metabolic stability.[1][12] Acute toxicity is anticipated to be low based on data from similar fluorinated benzene derivatives.[13]

-